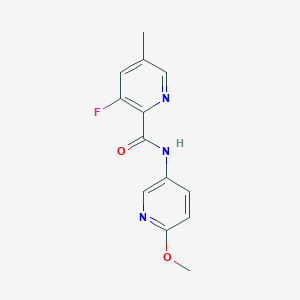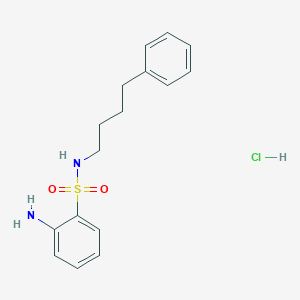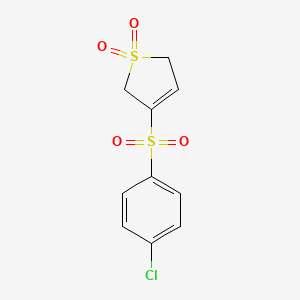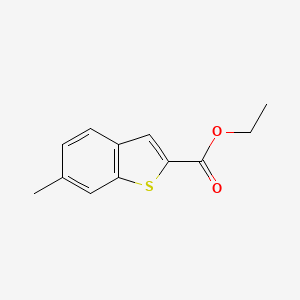![molecular formula C20H12F4N4O B2508450 3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone CAS No. 318498-08-7](/img/structure/B2508450.png)
3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone" is a pyridazinone derivative, a class of compounds known for their diverse biological activities. Pyridazinones have been extensively studied for their potential as cardiotonic agents, anticancer, antiangiogenic, and antioxidant agents, as well as for their inhibitory activity against various enzymes such as phosphodiesterases (PDEs) .
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves the construction of the pyridazinone core followed by various functionalization reactions to introduce different substituents, which can significantly affect the biological activity of these compounds. For instance, the introduction of a trifluoromethyl group or a fluorophenyl moiety can lead to compounds with potential PDE inhibitory activity . The synthesis of these compounds is typically characterized by spectral techniques such as NMR and IR spectroscopy .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives, including the compound , can be optimized using computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) calculations. These methods, along with vibrational frequency analysis and molecular docking studies, can provide insights into the stability of the molecule, charge distribution, and potential sites for electrophilic and nucleophilic attacks . The molecular electrostatic potential (MEP) maps can also indicate the reactive parts of the molecule, which are crucial for binding to biological targets .
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions, including interactions with amines, aldehydes, and other reagents, to form a wide array of products with different biological activities. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can be analyzed through frontier molecular orbital (HOMO-LUMO) analysis . The reactivity can also be studied through molecular docking to predict the binding mode to biological targets such as enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are closely related to their molecular structure. The presence of halogen atoms, such as fluorine, can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic properties. The vibrational assignments obtained from FT-IR spectroscopy can provide information on the functional groups present in the molecule . Additionally, the first hyperpolarizability of these compounds can be calculated to assess their potential role in nonlinear optics .
科学的研究の応用
Chemical Scaffold and Therapeutic Agent Development
Pyridazinone derivatives, including those with similar structural features to the specified compound, have been recognized for their role in the development of selective cyclooxygenase inhibitors. Such compounds have shown potential in treating pain and inflammation associated with arthritis, underlining their significance in medicinal chemistry as potent anti-inflammatory agents. The selective inhibition mechanism offers an avenue for the development of therapeutic agents with improved safety profiles compared to existing medications (Asif, 2016).
Role in Drug Metabolism and Drug-Drug Interactions
Understanding the metabolism of pharmaceutical compounds is crucial for predicting drug-drug interactions (DDIs). Studies involving chemical inhibitors of cytochrome P450 isoforms, to which pyridazinone derivatives can contribute, provide essential insights into the metabolism of various drugs. These findings are critical for the development of safer medication regimens and for minimizing adverse DDIs, highlighting the importance of pyridazinone derivatives in pharmacokinetics and pharmacodynamics research (Khojasteh et al., 2011).
Antifungal and Antibacterial Research
The search for new antifungal and antibacterial agents remains a priority due to the constant emergence of resistant microbial strains. Pyridazinone derivatives have been explored for their antifungal pharmacophore sites, offering potential as lead compounds in the development of novel antimicrobial agents. This research not only contributes to the discovery of new therapeutic options but also enhances our understanding of molecular interactions between drugs and pathogens, paving the way for innovative treatment strategies (Kaddouri et al., 2022).
作用機序
将来の方向性
特性
IUPAC Name |
3-[1-(2-fluorophenyl)pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F4N4O/c21-15-6-1-2-7-17(15)28-10-8-16(25-28)19-18(29)9-11-27(26-19)14-5-3-4-13(12-14)20(22,23)24/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVYAQZYCLMRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=CC(=C4)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2508372.png)

![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2508381.png)
![5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2508384.png)
![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2508385.png)
![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508387.png)
![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2508388.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethyl-5-phenylpyrazole-3-carboxamide](/img/structure/B2508390.png)